Tributyl O-Acetylcitrate-d3
Description
Properties
CAS No. |
1794753-49-3 |
|---|---|
Molecular Formula |
C20H34O8 |
Molecular Weight |
405.502 |
IUPAC Name |
tributyl 2-(2,2,2-trideuterioacetyl)oxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3/i4D3 |
InChI Key |
QZCLKYGREBVARF-GKOSEXJESA-N |
SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C |
Synonyms |
2-(Acetyloxy-d3)-1,2,3-propanetricarboxylic Acid 1,2,3-Tributyl Ester; Citric Acid Tributyl Ester Acetate-d3; ATBC-d3; Acetyl-d3 Butyl Citrate; Acetyl-d3 Tributyl Citrate; (Acetyl-d3)citric Acid Tributyl Ester; Blo-trol-d3; Citroflex 4A-S-d3; Citrofl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Tributyl O Acetylcitrate D3
Targeted Deuterium (B1214612) Incorporation Routes for Tributyl O-Acetylcitrate
The key to forming Tributyl O-Acetylcitrate-d3 is the selection of a deuterated precursor for the acetylation step. The standard synthesis of acetyl tributyl citrate (B86180) (ATBC) involves the reaction of tributyl citrate with acetic anhydride. specialchem.com To introduce three deuterium atoms onto the acetyl group, a commercially available isotopically labeled precursor is used.
Deuterated Precursor:
Acetic anhydride-d6 ((CD₃CO)₂O) : This reagent serves as the deuterium source. When it reacts with the hydroxyl group of tributyl citrate, it transfers a trideuteroacetyl group (-COCD₃), resulting in the final d3-labeled product. isotope.com
The synthesis approach is a direct adaptation of the established industrial process for ATBC. It begins with the formation of the intermediate, tributyl citrate, followed by the critical isotopic labeling step.
Synthetic Steps:
Esterification: Citric acid is reacted with n-butanol in the presence of an acid catalyst to form tributyl citrate.
Acetylation (Labeling Step): The intermediate, tributyl citrate, is then reacted with acetic anhydride-d6. This reaction specifically targets the hydroxyl group on the citrate backbone, attaching the deuterated acetyl group and yielding the final product, this compound.
This precursor-based approach is highly efficient for site-specific labeling, ensuring that the deuterium atoms are located exclusively on the acetyl moiety, which is often desirable for mechanistic and metabolic studies.
| Compound | Role in Synthesis | Isotopic Label |
|---|---|---|
| Citric Acid | Backbone structure | Unlabeled |
| n-Butanol | Esterifying agent | Unlabeled |
| Acetic Anhydride-d6 | Deuterated acetylating agent | d6 |
| Tributyl Citrate | Intermediate precursor | Unlabeled |
Catalysts play a vital role in both the initial esterification and the subsequent acetylation steps. The choice of catalyst can influence reaction rates, yield, and purity.
For the initial esterification of citric acid with n-butanol, various acid catalysts are employed. These function by protonating the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol.
Homogeneous Catalysts: Sulfuric acid or p-toluenesulfonic acid are commonly used due to their effectiveness and low cost. researchgate.net
Heterogeneous Catalysts: To simplify purification, solid acid catalysts such as immobilized p-toluenesulfonic acid on activated carbon or certain ionic liquids have been developed. patsnap.comresearchgate.net These catalysts are easily filtered out of the reaction mixture, reducing waste and simplifying the workup process. patsnap.com
The subsequent acetylation of tributyl citrate with acetic anhydride-d6 is typically self-catalyzed or may proceed with residual acid catalyst from the previous step. The reaction is generally efficient and high-yielding. The principles of catalyst selection remain the same as for the non-deuterated synthesis, focusing on efficiency, ease of separation, and minimal side reactions. patsnap.comresearchgate.net
Purification and Spectroscopic Characterization of Isotopic Purity
Following synthesis, a multi-step purification and rigorous characterization process is essential to ensure the chemical and isotopic purity of the final this compound product.
The crude product mixture typically contains the desired d3-ester, unreacted tributyl citrate, excess acetylating agent, and the catalyst. A standard purification protocol involves several steps. weebly.comresearchgate.net
Neutralization and Washing: The mixture is first washed with an aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the acid catalyst and quench any unreacted acetic anhydride-d6. weebly.comresearchgate.net This is followed by washing with water or a brine solution to remove water-soluble impurities.
Solvent Extraction: The ester is extracted into an organic solvent. acs.org
Distillation: Fractional distillation under reduced pressure is a common method to separate the final ester product from less volatile impurities. weebly.comscienceready.com.au
Chromatography: For achieving high purity required for analytical standards, column chromatography or preparative high-performance liquid chromatography (HPLC) may be employed. These techniques separate compounds based on their differential adsorption to a stationary phase, effectively removing any structurally similar impurities.
Confirmation of the structure and successful deuterium incorporation is achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the final product. The incorporation of three deuterium atoms in place of three hydrogen atoms results in a predictable mass shift.
Expected Molecular Weight: The molecular weight of unlabeled Tributyl O-Acetylcitrate is 402.48 g/mol . wikipedia.org
Observed Molecular Weight: this compound is expected to show a molecular ion peak at approximately 405.5 g/mol , confirming the addition of three mass units. Techniques like liquid chromatography-mass spectrometry (LC-MS) are often used for this analysis, providing both purity information and mass verification. nih.govethz.ch Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is another powerful technique used for analyzing plasticizers and can confirm the identity of the labeled compound. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for determining the precise location of the isotopic label and assessing the level of deuterium incorporation.
Proton NMR (¹H NMR): In the ¹H NMR spectrum of this compound, the characteristic singlet peak corresponding to the acetyl protons (CH₃) in the unlabeled compound (typically around 2.0-2.1 ppm) will be significantly diminished or absent. researchgate.net The disappearance of this signal is a strong indicator of successful deuteration at the target site. libretexts.org
Deuterium NMR (²H NMR): A ²H NMR spectrum will show a signal at the chemical shift corresponding to the acetyl position, providing direct evidence of the presence and location of the deuterium atoms. wikipedia.orgsigmaaldrich.com Quantitative ²H NMR can also be used to determine the isotopic enrichment with high accuracy. rug.nl
| Technique | Expected Result for Unlabeled ATBC | Expected Result for ATBC-d3 | Information Provided |
|---|---|---|---|
| Mass Spectrometry (MS) | M.W. ≈ 402.5 | M.W. ≈ 405.5 | Confirmation of mass increase due to 3 deuterium atoms. |
| Proton NMR (¹H NMR) | Signal for acetyl (CH₃) protons | Absence/reduction of acetyl proton signal | Confirms replacement of protons at the acetyl position. libretexts.org |
| Deuterium NMR (²H NMR) | No signal | Signal at the chemical shift of the acetyl group | Directly detects and confirms the location of the deuterium label. wikipedia.org |
Development of this compound Derivatives for Specialized Research Applications
The primary application for this compound is as an internal standard for quantitative analysis of its non-labeled counterpart in various matrices, such as environmental samples, food products, and biological fluids. nih.gov Because isotopically labeled standards are chemically identical to the analyte, they co-elute during chromatography and experience similar ionization effects in mass spectrometry, allowing for highly accurate quantification by correcting for sample loss during preparation and analysis. acs.org
Further development could involve creating derivatives of this compound for specialized research. For instance, synthesizing derivatives with additional functional groups could allow them to be tethered to solid supports for affinity chromatography or to fluorescent tags for imaging studies. Such derivatives would be invaluable tools for investigating the environmental fate, metabolic pathways, and toxicological profiles of acetyl tributyl citrate, a widely used plasticizer. researchgate.netdntb.gov.ua
Advanced Analytical Methodologies Employing Tributyl O Acetylcitrate D3
Development and Validation of Internal Standard Protocols in Quantitative Analysis
The fundamental principle behind using Tributyl O-acetylcitrate-d3 as an internal standard is isotope dilution analysis. mdpi.com By adding a known amount of the deuterated standard to a sample prior to any processing steps, any subsequent loss of the analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard. This allows for the correction of variations in sample handling and instrument response, leading to highly accurate and precise measurements. bris.ac.uk The validation of analytical methods using this compound involves establishing key performance characteristics to ensure the method is fit for its intended purpose. These characteristics typically include specificity, linearity, range, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of compounds like ATBC in a variety of matrices, including food, environmental, and biological samples. researchgate.netpharmaexcipients.com The use of this compound as an internal standard in LC-MS/MS methods is particularly advantageous due to its ability to compensate for matrix effects, a common phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. bris.ac.uk Since this compound has nearly identical chromatographic retention times and ionization efficiencies to ATBC, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction. bris.ac.uk
In a typical LC-MS/MS workflow, both the target analyte (ATBC) and the internal standard (this compound) are monitored using selected reaction monitoring (SRM). This involves selecting the precursor ion of each compound and a specific product ion generated through collision-induced dissociation. The ratio of the peak area of the analyte's SRM transition to that of the internal standard's SRM transition is then used for quantification.
Table 1: Illustrative LC-MS/MS Method Parameters for ATBC Analysis using this compound
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| ATBC SRM Transition | e.g., m/z 403.2 -> 185.1 |
| This compound SRM Transition | e.g., m/z 406.2 -> 185.1 |
Note: The specific SRM transitions for this compound would be determined experimentally but are predicted here based on a stable isotope label in a non-fragmenting portion of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
For volatile and semi-volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a preferred analytical technique. nih.gov ATBC can be analyzed by GC-MS, and the use of this compound as an internal standard offers similar benefits to those in LC-MS/MS, primarily correcting for variability in injection volume and potential matrix effects. researchgate.netnih.gov In GC-MS, quantification is typically performed in selected ion monitoring (SIM) mode, where the instrument is set to detect only specific ions corresponding to the analyte and the internal standard.
The similar volatility and chromatographic behavior of this compound to the native ATBC ensure that they co-elute or elute in close proximity, which is crucial for accurate quantification. core.ac.uk The use of a deuterated internal standard helps to mitigate issues related to derivatization efficiency if such a step is required, as well as potential discrimination effects during injection. core.ac.uk
Calibration Curve Construction and Methodological Sensitivity Enhancements
The construction of a reliable calibration curve is essential for accurate quantification. When using this compound as an internal standard, calibration standards are prepared with varying concentrations of native ATBC and a constant concentration of the deuterated internal standard. The calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This ratiometric approach corrects for variations in instrument response and sample preparation, resulting in a more linear and reproducible calibration curve compared to external standard methods. pharmaexcipients.com
The use of a deuterated internal standard can also enhance the methodological sensitivity by improving the signal-to-noise ratio for the analyte. By correcting for fluctuations in the instrument's performance, the precision of measurements at low concentrations is improved, effectively lowering the limit of quantification (LOQ).
Table 2: Example Calibration Curve Data for ATBC using this compound
| ATBC Concentration (ng/mL) | ATBC Peak Area | This compound Peak Area | Peak Area Ratio (ATBC/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,100 | 49,800 | 0.303 |
| 50 | 75,800 | 50,200 | 1.510 |
| 100 | 152,500 | 50,300 | 3.032 |
This is a hypothetical data table to illustrate the principle.
Integration into Multi-Residue and Non-Target Screening Methodologies
This compound is also valuable in the context of multi-residue and non-target screening methods. In multi-residue analysis, where numerous analytes are screened simultaneously, a suite of isotopically labeled internal standards, including this compound, can be used to ensure accurate quantification for a wide range of compounds. nih.gov While a specific deuterated standard is ideal for each analyte, in some cases, a structurally similar labeled compound can be used as a surrogate for a group of analytes.
In non-target screening, where the goal is to identify unknown compounds in a sample, the presence of a known internal standard like this compound can aid in quality control and provide a reference point for retention time and instrument response stability.
Analytical Challenges in Complex Sample Matrices
The analysis of ATBC in complex matrices such as food, soil, or biological fluids presents significant analytical challenges. researchgate.netnih.gov Matrix components can cause ion suppression or enhancement in LC-MS and can co-elute with the analyte in GC, leading to inaccurate results. chromforum.org The use of this compound is a highly effective strategy to mitigate these matrix effects. nih.gov Because the deuterated standard co-elutes with the native analyte and has the same physicochemical properties, it is affected by the matrix in the same way, allowing for a reliable correction of the analyte signal. bris.ac.uk
Effective sample preparation techniques, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), are often employed to remove interfering matrix components prior to instrumental analysis. The addition of this compound at the beginning of the sample preparation process ensures that any analyte loss during these cleanup steps is accounted for.
Automation and High-Throughput Analytical Workflow Development
In laboratories that process a large number of samples, automation and high-throughput analytical workflows are essential. nih.govmt.com The use of this compound as an internal standard is highly compatible with automated systems. Automated liquid handlers can be programmed to add the internal standard solution to each sample with high precision, ensuring consistency across a large batch of samples.
The robustness of isotope dilution methods reduces the need for frequent recalibration and allows for the development of high-throughput workflows that are both efficient and reliable. nih.gov This is particularly important in regulatory monitoring and quality control environments where rapid turnaround times and high data quality are critical. The integration of this compound into these automated workflows ensures that the benefits of internal standard calibration are realized in a high-throughput setting.
Isotope Tracing and Mechanistic Elucidation Studies with Tributyl O Acetylcitrate D3
Investigation of Environmental Transformation Pathways
Understanding the environmental fate of plasticizers is crucial for assessing their ecological impact. Tributyl O-Acetylcitrate-d3 is instrumental in studies designed to track the degradation of ATBC in various environmental compartments.
Studies on the non-deuterated form, acetyl tributyl citrate (B86180) (ATBC), indicate that it is readily biodegradable. researchgate.net In a modified MITI (Ministry of International Trade and Industry) test, ATBC, at an initial concentration of 30 mg/L, achieved 82% of its theoretical biochemical oxygen demand (BOD) within four weeks using an activated sludge inoculum. researchgate.net This suggests that biodegradation is a significant environmental fate process in both soil and water. cpsc.gov Furthermore, soil degradation studies have demonstrated the rapid biomineralization of ATBC. cpsc.govatamanchemicals.com
In marine environments, the biodegradation of ATBC has been shown to proceed through the initial hydrolysis of the ester linkages. Intermediates such as acetyl dibutyl citrate and dibutyl citrate have been identified in studies with marine bacteria, confirming the stepwise degradation of the parent molecule. researchgate.net While specific kinetic studies using this compound are not detailed in the provided results, its use as an internal standard in quantification methods allows for the precise measurement of the disappearance of the parent compound and the appearance of degradation products in environmental samples.
| Test System | Parameter | Result | Reference |
|---|---|---|---|
| Activated Sludge (Modified MITI test) | % Theoretical BOD (4 weeks) | 82% | researchgate.net |
| Sewage Column (Acclimated sludge) | Biodegradation | >90% in hours | cpsc.gov |
| Soil | Mineralization | Rapid | cpsc.govatamanchemicals.com |
| Marine Bacteria | Identified Intermediates | Acetyl dibutyl citrate, Dibutyl citrate | researchgate.net |
In addition to biodegradation, abiotic degradation processes such as photolysis and hydrolysis contribute to the environmental transformation of ATBC. The vapor-phase reaction of ATBC with photochemically-produced hydroxyl radicals is estimated to have a half-life of about 27 hours in the atmosphere. atamanchemicals.comnih.gov
Hydrolysis of ATBC is pH-dependent. Estimated hydrolytic half-lives are 3.8 years at a neutral pH of 7 and significantly shorter, at 140 days, at a more alkaline pH of 8. nih.gov In aqueous food simulants, a notable hydrolysis product of ATBC is tributyl aconitate, which is formed through the loss of acetic acid. researchgate.net While detailed photolytic degradation studies of ATBC itself are not extensively covered, research on citrate buffers in the presence of iron indicates that they can undergo photo-degradation upon exposure to near UV and visible light. This process can lead to the formation of reactive species. researchgate.net This suggests a potential pathway for the photolytic degradation of the citrate moiety in ATBC under relevant environmental conditions.
| Degradation Process | Conditions | Half-life/Product | Reference |
|---|---|---|---|
| Atmospheric Photolysis | Reaction with hydroxyl radicals | ~27 hours (estimated) | atamanchemicals.comnih.gov |
| Hydrolysis | pH 7 | 3.8 years (estimated) | nih.gov |
| pH 8 | 140 days (estimated) | nih.gov | |
| Hydrolysis | Aqueous food simulants | Tributyl aconitate | researchgate.net |
Studies of Migration and Leaching Phenomena from Polymeric Materials (Methodological Focus)
This compound is an essential tool for studying the migration of ATBC from polymeric materials, such as those used in food packaging and medical devices. Its use as an internal standard in analytical methods provides high precision and accuracy.
The quantification of plasticizer migration is critical for assessing consumer exposure and ensuring the safety of packaged goods. Stable isotope dilution analysis, coupled with gas chromatography-mass spectrometry (GC-MS), is a state-of-the-art method for this purpose. In this approach, a known amount of this compound is added to the sample at an early stage of the analysis. nih.gov Because the deuterated standard is chemically identical to the non-labeled analyte, it behaves similarly during extraction, clean-up, and analysis, effectively compensating for any procedural losses. nih.gov This results in highly accurate and precise quantification of the migrated ATBC. nih.gov This methodology has been successfully applied to determine the migration of ATBC into various food simulants, such as ethanol (B145695) solutions and isooctane, at different temperatures. nih.gov
The migration of a plasticizer from a polymer matrix is a complex process governed by principles of diffusion. nih.gov Plasticizers like ATBC are not chemically bound to the polymer chains but are interspersed within the polymer matrix, held by weaker intermolecular forces. researchgate.net This allows them to move within the polymer and eventually leach into a contacting medium. researchgate.net The rate of this transfer is influenced by several factors, including the compatibility between the polymer and the plasticizer, the temperature, and the nature of the contacting medium (e.g., fatty vs. aqueous). nih.govspecialchem.com
The use of isotopically labeled tracers like this compound can provide deeper mechanistic insights into these processes. By tracking the movement of the labeled compound from the polymer into the surrounding environment, researchers can more accurately model diffusion coefficients and understand how different conditions affect the leaching process. nih.gov This is particularly valuable for developing predictive models for plasticizer migration and for designing polymer formulations with reduced leaching potential. resolvemass.ca
Biochemical Pathway Elucidation in In Vitro and Ex Vivo Systems
This compound has been pivotal in elucidating the metabolic fate of ATBC in biological systems. In vitro and ex vivo studies using the deuterated compound allow for the unambiguous identification and quantification of metabolites.
A key study investigated the in vitro metabolism of this compound using pooled human liver microsomes. nih.govnih.gov This research identified eleven metabolites, with the primary transformation reactions being carboxylic ester hydrolysis, deacetylation, and hydroxylation. nih.govnih.gov The time-course analysis revealed a rapid metabolism, with an estimated apparent half-life of approximately 5 minutes for this compound. nih.govnih.gov
Another study involved the oral administration of this compound to human volunteers. researchgate.net Analysis of urine samples collected over 48 hours post-administration consistently detected six metabolites: (OH)₃-ATBC-d₃, ADBC-d₃ (acetyl dibutyl citrate-d3), OH-ADBC-d₃, DBC (dibutyl citrate), OH-DBC, and OH-DBA. researchgate.net Based on their high detection frequency and specificity, ADBC-d₃ and OH-ADBC-d₃ were proposed as promising candidate biomarkers for ATBC exposure. researchgate.net The estimated urinary elimination half-lives for the various ATBC metabolites ranged from 1.0 to 9.9 hours. researchgate.net These studies demonstrate the power of using deuterated compounds to trace metabolic pathways and identify relevant biomarkers of exposure.
| System | Key Findings | Identified Metabolites/Biomarkers | Reference |
|---|---|---|---|
| Human Liver Microsomes (in vitro) | Rapid metabolism (t½ ≈ 5 min). Primary reactions are hydrolysis, deacetylation, and hydroxylation. | Eleven metabolites identified, including hydroxylated and hydrolyzed/hydroxylated products. | nih.govnih.gov |
| Human Oral Administration (in vivo) | Urinary elimination half-lives of 1.0 to 9.9 hours for metabolites. | (OH)₃-ATBC-d₃, ADBC-d₃, OH-ADBC-d₃, DBC, OH-DBC, OH-DBA. ADBC-d₃ and OH-ADBC-d₃ proposed as biomarkers. | researchgate.net |
Enzymatic Biotransformation and Metabolite Identification
The metabolic fate of Tributyl O-Acetylcitrate is of significant interest due to its widespread use and potential for human exposure. Studies utilizing the deuterated form, this compound, have been instrumental in identifying its metabolic products in humans. The deuterium (B1214612) label serves as a clear marker, enabling the distinction of metabolites from the endogenous chemical background.
In a study involving the oral administration of this compound to human volunteers, urine samples were collected and analyzed to identify metabolites. This in vivo research identified several biotransformation products, indicating that the compound undergoes extensive metabolism in the human body. The primary metabolic reactions observed were hydrolysis of the ester bonds and oxidation of the butyl chains.
Six major metabolites of ATBC were consistently detected in the urine of volunteers who had been administered the deuterated compound. elsevierpure.com These findings provide a detailed picture of the metabolic pathway of ATBC in humans. The identification of these metabolites is crucial for developing biomarkers of exposure and for a more comprehensive understanding of the toxicological and pharmacokinetic profiles of this plasticizer alternative. elsevierpure.com
The identified metabolites from the in vivo study using this compound are summarized in the table below.
| Metabolite Name | Abbreviation | Biotransformation Pathway |
| (OH)3-Tributyl O-Acetylcitrate-d3 | (OH)3-ATBC-d3 | Hydroxylation |
| Acetyl Dibutyl Citrate-d3 | ADBC-d3 | Hydrolysis |
| OH-Acetyl Dibutyl Citrate-d3 | OH-ADBC-d3 | Hydrolysis and Hydroxylation |
| Dibutyl Citrate | DBC | Hydrolysis |
| OH-Dibutyl Citrate | OH-DBC | Hydrolysis and Hydroxylation |
| OH-Dibutyl Adipate | OH-DBA | Hydrolysis and Oxidation |
In vitro studies using human liver microsomes have further corroborated the metabolic pathways of ATBC. univ-paris13.fr These studies have shown that cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, are involved in the metabolism of ATBC. nih.gov The use of deuterated substrates like this compound in such in vitro systems is advantageous for elucidating the specific enzymes responsible for its biotransformation.
Tracing of Carbon Flux in Cellular Systems
While direct studies demonstrating the use of this compound for tracing carbon flux in cellular systems are not extensively documented in the reviewed literature, the principles of isotope tracing provide a strong theoretical basis for its application in this area. Stable isotope tracing is a fundamental technique used to map the flow of atoms from a substrate through metabolic pathways, providing insights into the activity of these pathways and the interconnectedness of cellular metabolism.
Theoretically, if this compound were to be metabolized by cells in culture, the deuterium-labeled acetyl and butyl groups, as well as the citrate backbone, could be traced as they are incorporated into various cellular components. For instance, if the acetyl group of ATBC-d3 is cleaved, it could enter the cellular pool of acetyl-CoA. Acetyl-CoA is a central metabolite that feeds into numerous pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. By tracking the deuterium label, researchers could quantify the contribution of ATBC-d3 to these pathways.
Similarly, the butanol released upon hydrolysis of the ester bonds could be metabolized, and the deuterium atoms could be followed as they are incorporated into other molecules. The citrate backbone, if liberated, could directly enter the TCA cycle, and its fate could be monitored. This type of analysis would be particularly valuable in specialized cellular systems, such as liver cells (hepatocytes), which are primary sites of xenobiotic metabolism, or in intestinal cells, which are a primary site of absorption.
The application of such a tracer could help answer questions about the extent to which the carbon backbone of a plasticizer can be utilized by the cell for its own metabolic needs. This has implications for understanding the long-term effects of exposure to such compounds. While the primary focus of research on this compound has been on its biotransformation and elimination, its potential as a tool for metabolic flux analysis remains a promising area for future investigation.
Computational and Theoretical Frameworks for Tributyl O Acetylcitrate D3 Research
Molecular Dynamics Simulations for Isotopic Effects on Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate how isotopic substitution, such as the replacement of hydrogen with deuterium (B1214612) in Tributyl O-Acetylcitrate-d3, influences molecular behavior at the atomic level. The primary impact of this substitution stems from the mass difference, which gives rise to nuclear quantum effects (NQEs) that can alter the strength and dynamics of non-covalent intermolecular interactions.
Research in this area focuses on elucidating changes in the vibrational environment and zero-point energy (ZPE) of bonds involving the isotope. google.com A C-D bond has a lower ZPE than a C-H bond, making it effectively shorter and less polarizable. nih.gov These subtle changes can collectively influence macroscopic properties by modifying the ensemble of intermolecular forces, such as van der Waals forces and hydrogen bonds.
In the context of this compound, the deuterium atoms are located on the acetyl group. While this position is not a classical hydrogen bond donor, it can participate in weak C-H···O hydrogen bonds and van der Waals interactions. MD simulations can quantify the effect of deuteration on these interactions. For instance, simulations on other systems have shown that deuteration can lead to a strengthening or weakening of hydrogen bond networks, depending on the specific molecular environment. rsc.orgnih.gov In some cases, deuteration leads to an increase in the heavy-atom distance in a hydrogen bond, an observation known as the Ubbelohde effect. rsc.org By running simulations of both the deuterated and non-deuterated isotopologues in various environments (e.g., in a polymer matrix or an aqueous solution), researchers can compute radial distribution functions to characterize changes in intermolecular distances and coordination numbers. These simulations provide insight into how the d3-label might alter the compound's miscibility with polymers or its partitioning behavior, which are properties governed by the balance of intermolecular forces.
| Interaction Type | Potential Isotopic Effect of Deuteration (H to D) | Rationale |
| Van der Waals Forces | Minor weakening | Reduced polarizability and shorter effective bond length of C-D vs. C-H leads to slightly weaker London dispersion forces. nih.gov |
| Weak C-H···O Hydrogen Bonds | Altered bond length and strength | The lower zero-point energy of the C-D bond can change the average bond distance and vibrational dynamics, subtly modifying the interaction strength. rsc.org |
| Collective Dynamics | Slower reorientational dynamics | The increased mass of the deuterated acetyl group can lead to slower molecular motion and rotational dynamics within a condensed phase. |
Quantum Chemical Calculations for Reaction Mechanism Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for predicting the mechanisms of chemical reactions at the electronic level. These methods allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of its atomic coordinates, thereby identifying stable reactants, products, and high-energy transition states. youtube.com
For a compound like this compound, quantum chemical calculations can predict pathways for key reactions such as hydrolysis of the ester groups or the acetyl moiety, thermal degradation, or metabolic transformations. The calculations can determine the activation energies for competing reaction pathways, allowing researchers to predict the most likely products under given conditions. Studies on the related esterification of citric acid have utilized DFT models to elucidate reaction mechanisms and explain the preference for reaction at specific sites on the molecule.
A crucial application of these calculations for isotopically labeled compounds is the prediction of the kinetic isotope effect (KIE). wikipedia.org The KIE is the ratio of the reaction rate of the light isotopologue (protio) to the heavy one (deuterio), and its value provides significant insight into the reaction mechanism. google.comwikipedia.org A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, whereas a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage. google.com For this compound, a secondary KIE would be expected for reactions where the C-H(D) bonds of the acetyl group are not broken but their vibrational environment changes between the reactant and the transition state. nih.gov By calculating the vibrational frequencies of the reactant and the transition state for both the d0 and d3 isotopologues, the ZPE differences can be determined, leading to a theoretical prediction of the KIE. google.com This prediction can then be compared with experimental data to validate a proposed reaction mechanism.
| Computational Method | Application in Reaction Prediction | Information Gained |
| Density Functional Theory (DFT) | Mapping potential energy surfaces, transition state searching | Activation energies, reaction pathways, transition state geometries |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | High-accuracy single-point energy calculations | More precise reaction and activation energies for refining DFT results |
| Frequency Calculations | Characterizing stationary points, calculating zero-point energies | Confirmation of minima and transition states, prediction of kinetic isotope effects (KIEs) |
In Silico Prediction Models for Environmental Fate and Transport Behaviors
In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are computational tools used to predict the environmental behavior of chemicals based on their molecular structure. bohrium.comecetoc.org These models are essential for assessing the persistence, distribution, and potential impact of compounds like this compound without extensive experimental testing. researchgate.netresearchgate.net
The environmental fate of a chemical is governed by several key parameters, including its biodegradability, potential for bioaccumulation, and partitioning behavior between environmental compartments like water, soil, and air. bohrium.com In silico models estimate these properties by correlating them with calculated molecular descriptors. These descriptors can range from simple constitutional indices (e.g., molecular weight) to complex quantum-chemical parameters. bohrium.comnih.gov
For this compound, QSAR models can be used to predict:
Biodegradability: Models predict whether a compound is readily or not readily biodegradable based on the presence of specific functional groups and structural motifs. researchgate.netwikipedia.org Machine learning and rule-based systems are often employed for these predictions. wikipedia.orgmdpi.com
Soil Sorption Coefficient (Koc): This parameter describes the tendency of a chemical to adsorb to organic matter in soil and sediment. nih.gov QSARs for Koc often use descriptors like the octanol-water partition coefficient (LogP) and molecular size. nih.govjetjournal.us
Bioaccumulation Factor (BCF): BCF indicates the potential for a chemical to accumulate in aquatic organisms. It is typically predicted from LogP.
The d3-isotopic label in this compound is not expected to significantly alter the predictions from most standard QSAR models, as these are generally trained on non-labeled compounds and rely on descriptors that are insensitive to small mass changes. However, for properties like biodegradation, where the mechanism can involve C-H bond cleavage, the kinetic isotope effect could lead to a slightly slower degradation rate for the deuterated compound, a nuance that might be captured by highly specialized pathway prediction models but not by general QSARs. nih.gov
| Environmental Parameter | Description | Common In Silico Model Type | Key Molecular Descriptors Used |
| Ready Biodegradability | Potential for rapid and ultimate degradation by microorganisms. | Classification (e.g., Machine Learning, Rule-based) mdpi.comacs.org | Structural fragments, molecular fingerprints, topological indices. researchgate.net |
| Soil Sorption Coefficient (Log Koc) | Tendency to adsorb to soil/sediment organic carbon. | Regression (e.g., Multiple Linear Regression, Neural Networks) nih.govnii.ac.jp | LogP, molecular weight, polarizability, hydrogen bonding capacity. jetjournal.us |
| Bioaccumulation Factor (Log BCF) | Potential to accumulate in aquatic organisms from water. | Regression | LogP, molecular size. |
| Henry's Law Constant | Air-water partitioning tendency (volatility from water). | Regression | Vapor pressure, water solubility. |
Future Directions and Emerging Research Domains for Tributyl O Acetylcitrate D3
Novel Applications in Biomarker Discovery and Validation Methodologies
Tributyl O-Acetylcitrate-d3 (ATBC-d3) is proving to be an invaluable asset in the field of human biomonitoring and exposure science. Researchers are utilizing this stable isotope-labeled compound to accurately trace the metabolic fate of its non-deuterated counterpart, Acetyl Tributyl Citrate (B86180) (ATBC), a widely used plasticizer.
In recent studies, ATBC-d3 was administered to human volunteers to identify urinary metabolites that could serve as specific biomarkers of ATBC exposure. nih.govelsevierpure.com This approach overcomes the challenge of background levels of the compound in the environment, allowing for unambiguous identification of metabolites. Using advanced analytical techniques like ultra-performance liquid chromatography coupled to quadrupole-time-of-flight mass spectrometry (UPLC-qTOF/MS), scientists have been able to identify several key metabolites. nih.govelsevierpure.com
Key findings from these metabolic studies include the identification of specific, reliable biomarkers. For instance, metabolites such as ADBC-d3 and OH-ADBC-d3 have been proposed as promising candidate biomarkers for ATBC exposure due to their high detection frequency and specificity. nih.govelsevierpure.com In vitro studies using human liver microsomes have further elucidated the metabolic pathways, noting that primary reactions include carboxylic ester hydrolysis, deacetylation, and hydroxylation. elsevierpure.comnih.gov These studies provide a robust foundation for developing and validating new methodologies for assessing human exposure to ATBC, which is crucial for future toxicological and risk assessment studies. nih.govelsevierpure.com
Table 1: Identified Metabolites of ATBC-d3 in Human Biomonitoring Studies
| Metabolite | Study Type | Key Finding | Reference |
|---|---|---|---|
| ADBC-d3 | Human Oral Administration | Identified as a promising candidate biomarker for ATBC exposure. | nih.gov |
| OH-ADBC-d3 | Human Oral Administration | Identified as a promising candidate biomarker for ATBC exposure. | nih.gov |
| MB1 (hydroxylated) | In Vitro (Human Liver Microsomes) | Proposed as a candidate exposure biomarker based on abundance and specificity. | elsevierpure.comnih.gov |
| MB11 (hydrolyzed and hydroxylated) | In Vitro (Human Liver Microsomes) | Proposed as a candidate exposure biomarker based on abundance and specificity. | elsevierpure.comnih.gov |
| (OH)₃-ATBC-d₃ | Human Oral Administration | Consistently detected metabolite following ATBC-d₃ administration. | nih.gov |
Advancements in Isotopic Dilution Mass Spectrometry Techniques
Isotopic dilution mass spectrometry (IDMS) stands as a gold-standard analytical technique for achieving high precision and accuracy in quantitative analysis. The use of stable isotope-labeled internal standards, such as this compound, is central to the advancement of IDMS methods. researchgate.netscispace.com
This compound serves as an ideal internal standard because it shares nearly identical physicochemical properties with the non-labeled analyte, ATBC. researchgate.net This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. researchgate.net Crucially, its mass difference allows it to be distinguished from the native analyte by the mass spectrometer, enabling precise quantification. wikipedia.org
The key advantages of using deuterated standards like this compound in IDMS include:
Correction for Matrix Effects: In complex samples like blood or urine, other compounds can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. A stable isotope-labeled standard co-eluting with the analyte experiences the same matrix effects, allowing for accurate correction and reducing measurement errors. researchgate.netclearsynth.com
Improved Precision and Accuracy: By compensating for variations in sample preparation and instrument response, deuterated standards significantly improve the reproducibility and reliability of quantitative results. researchgate.netclearsynth.comnih.gov
Enhanced Method Validation: The use of these standards is critical for the robust validation of analytical procedures, ensuring the method is reliable and fit for purpose. clearsynth.com
Future advancements in IDMS will likely focus on developing high-throughput methods and expanding the range of deuterated standards available for quantifying a broader array of environmental contaminants and their metabolites. researchgate.netnih.gov The application of this compound in these advanced methods will be essential for accurately assessing human exposure levels and understanding the associated health risks.
Sustainable Synthesis Approaches for Deuterated Compounds in Research
The growing demand for deuterated compounds in research has spurred the development of more efficient, cost-effective, and environmentally friendly synthesis methods. researchgate.netscilit.com Traditional methods for deuterium (B1214612) labeling can be expensive and may involve hazardous reagents. researchgate.net Consequently, the field is moving towards sustainable or "green" chemistry approaches. researchgate.net
Recent advances in the synthesis of deuterated compounds that are applicable to molecules like this compound include:
Flow Chemistry: Continuous flow chemistry offers a powerful tool for deuteration reactions. It allows for precise control over reaction conditions, improved safety, and easier scalability, which is essential for meeting industrial and research demands. nih.govcolab.ws
Catalytic Hydrogen Isotope Exchange (HIE): HIE provides a direct way to introduce deuterium into molecules in the later stages of synthesis. researchgate.net The development of heterogeneous catalysts that are easily separable and recyclable enhances the sustainability of this process. researchgate.net
Photocatalyst-Free Deuteration: Innovative methods are emerging that use visible light to initiate deuteration without the need for expensive and often toxic metal catalysts. researchgate.net Using heavy water (D₂O) as the deuterium source, these methods offer a greener and more cost-effective route to labeled compounds. researchgate.netresearchgate.net
Biocatalysis: The use of enzymes and other biocatalysts is another promising avenue for sustainable synthesis. These catalysts operate under mild conditions and can offer high selectivity, reducing waste and energy consumption. researchgate.net
These sustainable approaches not only lower the environmental impact of producing research chemicals like this compound but also make them more accessible for widespread use in fields from drug development to environmental monitoring. researchgate.netnih.gov
Table 2: Emerging Sustainable Synthesis Techniques for Deuterated Compounds
| Synthesis Technique | Description | Advantages |
|---|---|---|
| Flow Chemistry | Reactions are conducted in a continuously flowing stream rather than a batch reactor. | Enhanced safety, scalability, and control over reaction parameters. nih.govcolab.ws |
| Catalytic H/D Exchange | Direct replacement of hydrogen with deuterium using a catalyst. | Late-stage functionalization, atom economy. researchgate.net |
| Photocatalyst-Free Methods | Utilizes visible light and a simple deuterium source like D₂O to incorporate deuterium. | Reduces reliance on expensive and toxic heavy metal catalysts. researchgate.net |
| Electrochemical Deuteration | Uses electricity to drive the deuteration reaction under mild conditions. | High efficiency and sustainability. researchgate.net |
Cross-Disciplinary Research Synergies and Collaborative Opportunities
The study and application of this compound inherently foster collaboration across diverse scientific disciplines. Its role as a metabolic tracer and an internal standard creates a nexus for synergistic research efforts.
Environmental Health and Analytical Chemistry: Toxicologists and environmental health scientists rely on precise measurements to conduct human exposure and risk assessments. nih.govelsevierpure.com They collaborate with analytical chemists who develop and validate the sophisticated IDMS methods that use this compound to quantify exposure biomarkers in biological samples. researchgate.netclearsynth.com
Materials Science and Food Safety: The non-deuterated parent compound, ATBC, is used as a plasticizer in food packaging materials, medical devices, and polymers like polylactide (PLA). atamankimya.comsigmaaldrich.comresearchgate.net This creates opportunities for materials scientists, who design and test these products, to collaborate with food scientists and toxicologists to study the migration of the plasticizer and its potential human exposure routes.
Synthetic Chemistry and Green Engineering: The need for high-purity deuterated standards drives innovation in synthetic organic chemistry. researchgate.net Collaborations with chemical and green engineers are essential to translate novel, sustainable laboratory-scale syntheses into practical, scalable, and environmentally benign industrial processes. researchgate.netnih.gov
Pharmacology and Biochemistry: Understanding the metabolic fate of ATBC is a key aspect of its toxicological assessment. elsevierpure.comnih.gov Pharmacologists and biochemists collaborate to study the enzymatic pathways involved in its metabolism, providing critical information that informs the selection of relevant biomarkers for exposure studies.
These cross-disciplinary collaborations are vital for a comprehensive understanding of the lifecycle of compounds like ATBC, from their chemical synthesis and industrial application to their metabolic fate and impact on human health and the environment. This compound serves as a key enabling tool in these multifaceted research endeavors.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | ATBC-d3 |
| Acetyl Tributyl Citrate | ATBC |
| Acetyl Di-butyl Citrate-d3 | ADBC-d3 |
| Hydroxy Acetyl Di-butyl Citrate-d3 | OH-ADBC-d3 |
| Polylactide | PLA |
Q & A
Basic Research: How can the purity and structural integrity of Tributyl O-Acetylcitrate-d3 be validated in synthetic preparations?
Methodological Answer:
To validate purity, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–240 nm), comparing retention times against certified reference standards. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify deuterium incorporation at the acetyl group and verify ester linkages. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight (MW = 405.5 g/mol for the deuterated form) and isotopic purity . For batch consistency, thermogravimetric analysis (TGA) under nitrogen can assess thermal stability, referencing the reported boiling point of 446K at 0.001 bar .
Basic Research: What analytical techniques are suitable for quantifying this compound in polymer matrices?
Methodological Answer:
Employ gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) for separation, using deuterated internal standards (e.g., d₆-phthalate) to correct for matrix effects. For polar matrices, liquid chromatography-tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity. Sample preparation should include Soxhlet extraction using dichloromethane, followed by solvent evaporation and reconstitution in acetonitrile. Validate recovery rates (≥85%) via spiked blank matrices and calibrate using linear regression (R² > 0.995) across 0.1–100 ppm .
Advanced Research: How does the deuteration of Tributyl O-Acetylcitrate affect its solvent interactions in extraction processes?
Methodological Answer:
Deuteration alters polarity and hydrogen-bonding capacity. Design experiments using solvent extraction optimization (e.g., aqueous acetate systems with di(2-ethylhexyl) phosphoric acid in chloroform). Compare partition coefficients (log P) of deuterated vs. non-deuterated forms via UV-Vis spectroscopy. Adjust O/A (organic/aqueous) ratios (e.g., 1:3 to 3:1) and measure extraction efficiency at equilibrium pH 4–5. This compound may exhibit reduced solubility in polar solvents due to isotopic effects, requiring adjustments in synergist concentrations (e.g., tributyl phosphate) to maintain phase stability .
Advanced Research: What experimental approaches resolve contradictions in degradation kinetics data for this compound under thermal stress?
Methodological Answer:
Contradictions often arise from inconsistent heating rates or atmospheric conditions. Use isothermal TGA at 150–250°C under inert (N₂) and oxidative (O₂) atmospheres to model degradation pathways. Pair with Fourier-transform infrared spectroscopy (FTIR) to track ester bond cleavage (C=O at 1730 cm⁻¹) and deuterium retention. For kinetic analysis, apply the Flynn-Wall-Ozawa method to calculate activation energies (Eₐ) and compare with non-deuterated analogs. Discrepancies >10% suggest isotopic effects on bond dissociation, requiring recalibration of Arrhenius parameters .
Advanced Research: How can this compound be used as a tracer in metabolic studies of plasticizer leaching?
Methodological Answer:
Incorporate the deuterated compound into polyvinyl chloride (PVC) films at 10–20% w/w. Simulate leaching using accelerated solvent aging (e.g., 40°C, 75% RH for 28 days). Quantify leachates in simulated biological fluids (e.g., saliva, sweat) via isotope dilution LC-MS/MS , using d₃-acetyl tags for internal standardization. To distinguish abiotic vs. enzymatic degradation, incubate with esterase enzymes (e.g., porcine liver esterase) and monitor deuterated citrate metabolites via high-resolution MS (HRMS). Statistical validation requires ANOVA (p < 0.05) across triplicate trials .
Advanced Research: What strategies mitigate matrix interference when detecting this compound in environmental samples?
Methodological Answer:
For complex matrices (e.g., soil, wastewater), use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX). Optimize pH to 3.5–4.0 for protonation of interfering organic acids. Confirm recovery via spike-and-recovery tests (n = 5). For LC-MS/MS, employ differential mobility spectrometry (DMS) to separate co-eluting isomers. Validate method robustness using EPA 1625C guidelines, reporting limits of detection (LOD < 0.1 ng/mL) and precision (%RSD < 15%) .
Basic Research: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Use engineering controls (fume hoods, glove boxes) to minimize inhalation/contact. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. For spills, absorb with vermiculite and dispose as hazardous waste (EPA D003 code). Monitor airborne concentrations via gas detection tubes (range 0.1–10 ppm). Acute toxicity data (LD50 > 2000 mg/kg in rats) suggest low systemic risk, but sensitization potential warrants patch testing for dermal exposure .
Advanced Research: How does the plasticizing efficiency of this compound compare to phthalates in biopolymer blends?
Methodological Answer:
Prepare polylactic acid (PLA) blends with 15–30% w/w plasticizer. Measure glass transition temperature (Tg) via differential scanning calorimetry (DSC) ; lower Tg indicates higher efficiency. Compare mechanical properties (tensile strength, elongation at break) per ASTM D638. This compound typically achieves Tg reductions of 20–25°C vs. 15–20°C for diethylhexyl phthalate (DEHP), but its higher hydrophilicity may require compatibility testing via Hansen solubility parameters (δD, δP, δH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
